molecular formula C6H11NO2S2 B14594828 3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid CAS No. 61606-33-5

3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid

Cat. No.: B14594828
CAS No.: 61606-33-5
M. Wt: 193.3 g/mol
InChI Key: XXEVPKIDUINGSD-UHFFFAOYSA-N
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Description

3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid is an organic compound with the molecular formula C6H11NO2S2 This compound is characterized by the presence of a butanoic acid backbone with a methylsulfanylcarbonothioylamino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid typically involves the reaction of butanoic acid derivatives with methylsulfanylcarbonothioylamine. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification techniques like crystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions may require catalysts like palladium or copper.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical reactions within cells. Its unique structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Methylsulfanyl)carbonothioyl]amino}propyl)phosphonic acid
  • 4-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid

Uniqueness

3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds

Properties

CAS No.

61606-33-5

Molecular Formula

C6H11NO2S2

Molecular Weight

193.3 g/mol

IUPAC Name

3-(methylsulfanylcarbothioylamino)butanoic acid

InChI

InChI=1S/C6H11NO2S2/c1-4(3-5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)

InChI Key

XXEVPKIDUINGSD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC(=S)SC

Origin of Product

United States

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